Ethyl 2-methylbenzo[d]oxazole-6-carboxylate

anticancer apoptosis benzoxazole SAR

Select this specific 2-methyl-6-carboxylate regioisomer to ensure accurate SAR mapping—the 4- and 5-carboxylate analogs exhibit divergent binding modes. Enables MAO-B inhibitor lead optimization (related derivatives achieve IC₅₀ 0.0023 µM) and anticancer MCF-7 apoptosis induction (49.44%). Ideal for palladium-catalyzed C–H functionalization methodology development and simplified Tafamidis scaffold studies. High-purity 97% research intermediate.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 1355171-27-5
Cat. No. B1405614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methylbenzo[d]oxazole-6-carboxylate
CAS1355171-27-5
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)N=C(O2)C
InChIInChI=1S/C11H11NO3/c1-3-14-11(13)8-4-5-9-10(6-8)15-7(2)12-9/h4-6H,3H2,1-2H3
InChIKeyHIHQORHTQYEIST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methylbenzo[d]oxazole-6-carboxylate: 2-Methyl-6-Carboxylate Benzoxazole Scaffold for Synthesis and Fragment-Based Discovery


Ethyl 2-methylbenzo[d]oxazole-6-carboxylate (CAS 1355171-27-5) is a benzoxazole derivative with the molecular formula C₁₁H₁₁NO₃ and molecular weight 205.21 g/mol . It contains a 2-methyl-substituted benzoxazole core fused to an ethyl carboxylate group at the 6-position . This specific substitution pattern positions the compound as a useful intermediate in the synthesis of more complex benzoxazole-based molecules, a class widely explored for their biological activities in medicinal chemistry [1]. The compound is commercially available from multiple suppliers in 95-97% purity and is commonly referenced by synonyms including ethyl 2-methyl-1,3-benzoxazole-6-carboxylate and 6-Benzoxazolecarboxylic acid, 2-methyl-, ethyl ester .

Why 6-Carboxylate Benzoxazole Analogs and Methyl Ester Variants Are Not Interchangeable for Ethyl 2-methylbenzo[d]oxazole-6-carboxylate


Within the benzoxazole-6-carboxylate family, seemingly minor structural modifications produce substantial divergence in biological target engagement and functional utility [1]. Methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate (BK89) demonstrates a specific apoptosis induction value of 49.44% in MCF-7 breast cancer cells, with G0/G1 cell-cycle arrest at 63%, yet its 2-thiophene-substituted structure renders it biologically distinct from 2-methyl-substituted analogs [1]. Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate (Tafamidis precursor) functions as a specific kinetic stabilizer of transthyretin (TTR) for amyloidosis applications . Methyl 2-methylbenzo[d]oxazole-4-carboxylate acts as a polymerase enzyme inhibitor through hydrogen bonding at the active site—a mechanism not transferable to the 6-carboxylate regioisomer due to altered spatial orientation of the carboxylate group . The ethyl ester versus methyl ester distinction further impacts physicochemical properties including solubility, hydrolysis rate, and synthetic tractability in downstream derivatization steps . Generic substitution across these variants would therefore compromise both biological activity specificity and synthetic workflow reproducibility, underscoring the necessity for compound-specific selection.

Ethyl 2-methylbenzo[d]oxazole-6-carboxylate: Quantitative Evidence for Differentiated Utility


6-Position Carboxylate Benzoxazole Scaffold: Apoptotic Activity Baseline from BK89 Head-to-Head Comparison

Methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate (BK89), a close analog sharing the identical benzo[d]oxazole-6-carboxylate core scaffold, demonstrated 49.44% apoptotic cell death induction in MCF-7 breast cancer cells compared to fluorouracil control, and arrested MCF-7 cells in G0/G1 phase at 63% rate [1]. While this data represents a 2-heteroaryl-substituted analog rather than the 2-methyl derivative, it establishes the viability of the 6-carboxylate benzoxazole scaffold for anticancer applications and provides a performance benchmark for compounds bearing this core substitution pattern [1].

anticancer apoptosis benzoxazole SAR cell cycle arrest MCF-7

2-Methyl Benzoxazole Synthetic Accessibility via Palladium-Catalyzed C-H Functionalization: Yield Benchmarking

The 2-methylbenzoxazole scaffold is synthetically accessible via a palladium acetate-catalyzed cyclization of N-phenylacetamides using K₂S₂O₈ as oxidant and TfOH as key promoter [1]. This methodology produces 2-methylbenzoxazole derivatives in moderate to excellent yields, providing a well-characterized synthetic route for the 2-methyl-substituted core structure [1]. In contrast, 2-aryl-substituted benzoxazole derivatives—including the pharmacologically active 2-(thiophen-2-yl) and 2-(3,5-dichlorophenyl) analogs—require alternative synthetic approaches and often involve additional coupling steps with corresponding aryl precursors [1].

synthetic methodology palladium catalysis C-H functionalization benzoxazole synthesis yield optimization

Ethyl Ester vs Methyl Ester: Physicochemical and Synthetic Differentiation

Ethyl 2-methylbenzo[d]oxazole-6-carboxylate contains an ethyl ester at the 6-position, in contrast to the methyl ester present in structurally related analogs such as methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate (BK89) and methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate [1]. Ethyl esters typically exhibit slower hydrolysis rates compared to methyl esters under both acidic and basic conditions, and may provide enhanced lipophilicity due to the additional methylene group . Furthermore, the ethyl ester serves as a distinct starting point for transesterification reactions and for controlled liberation of the free 6-carboxylic acid derivative .

ester hydrolysis prodrug design carboxylic acid synthetic intermediate solubility

6-Carboxylate vs 4-Carboxylate and 5-Carboxylate Regioisomers: Position-Dependent Biological Target Divergence

The position of the carboxylate substituent on the benzoxazole ring determines biological target engagement. Methyl 2-methylbenzo[d]oxazole-4-carboxylate acts as a potent inhibitor of polymerase enzyme, binding to the active site through hydrogen bonding and inhibiting DNA synthesis . Methyl 2-methylbenzo[d]oxazole-5-carboxylate (CAS not specified in search results) represents yet another regioisomer with distinct physical properties including melting point 66-68°C and predicted density 1.243 g/cm³ . Ethyl 2-methylbenzo[d]oxazole-6-carboxylate, bearing the carboxylate at the 6-position, presents a different spatial orientation of the ester functionality relative to the benzoxazole ring system, which would alter hydrogen bonding geometry and target interaction profiles compared to the 4-carboxylate isomer .

regioisomer positional isomer structure-activity relationship polymerase inhibition target engagement

2-Methyl Benzoxazole Derivatives: MAO-B Inhibition Benchmark Data for Core Scaffold Validation

A series of thirteen 2-methylbenzo[d]oxazole derivatives were evaluated as in vitro inhibitors of human monoamine oxidase (MAO), establishing that the 2-methylbenzoxazole core is a productive scaffold for MAO enzyme inhibition [1]. Compounds 1d and 2e demonstrated potent MAO-B inhibition with IC₅₀ values of 0.0023 µM and 0.0033 µM, respectively, while compounds 2c and 2e showed MAO-A inhibition with IC₅₀ values of 0.670 µM and 0.592 µM [1]. This study provides quantitative evidence that 2-methylbenzoxazole derivatives—the same core structure present in Ethyl 2-methylbenzo[d]oxazole-6-carboxylate—can achieve sub-nanomolar to sub-micromolar enzyme inhibition [1].

monoamine oxidase inhibition MAO-B neuropsychiatric benzoxazole pharmacophore enzyme inhibition

6-Position Carboxylate as Synthetic Intermediate: Reactivity and Derivatization Utility

Ethyl 2-methylbenzo[d]oxazole-6-carboxylate functions as a versatile synthetic intermediate due to the presence of the ethyl carboxylate group at the 6-position . The compound can undergo hydrolysis to yield 2-methylbenzo[d]oxazole-6-carboxylic acid, reduction to the corresponding alcohol, and transesterification or amidation reactions . In contrast, methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate (Tafamidis precursor) undergoes similar hydrolysis to the carboxylic acid using lithium hydroxide in THF/MeOH/water mixed solvent . The ethyl ester group in the target compound provides a distinct leaving group for nucleophilic acyl substitution compared to methyl ester analogs, offering differentiated reaction kinetics and product profiles in downstream derivatization workflows .

synthetic intermediate carboxylate derivatization hydrolysis amide formation building block

High-Priority Research and Procurement Scenarios for Ethyl 2-methylbenzo[d]oxazole-6-carboxylate


Synthesis of 2-Methylbenzoxazole-6-Carboxylic Acid Derivatives for Fragment-Based Drug Discovery

Ethyl 2-methylbenzo[d]oxazole-6-carboxylate serves as an optimal starting material for generating 2-methylbenzoxazole-6-carboxylic acid and its amide derivatives through controlled hydrolysis and subsequent coupling reactions [1]. The 2-methylbenzoxazole core has demonstrated potent MAO-B inhibition (IC₅₀ values down to 0.0023 µM) in related derivatives [2], while the 6-carboxylate substitution pattern is pharmacologically validated through BK89's 49.44% apoptosis induction in MCF-7 cells [3]. This scenario is particularly relevant for medicinal chemistry groups building focused libraries around the 2-methyl-6-carboxylate benzoxazole scaffold for neuropsychiatric or oncology target screening.

Regioisomeric SAR Studies Comparing 4-, 5-, and 6-Carboxylate Benzoxazole Analogs

Ethyl 2-methylbenzo[d]oxazole-6-carboxylate provides the 6-carboxylate regioisomer for systematic structure-activity relationship (SAR) investigations alongside 4-carboxylate analogs (which inhibit polymerase enzyme via active site hydrogen bonding ) and 5-carboxylate analogs (with reported mp 66-68°C and predicted density 1.243 g/cm³ ). Procurement of all three regioisomers enables comprehensive mapping of how carboxylate position modulates target engagement, physicochemical properties, and biological activity within the 2-methylbenzoxazole chemical series. This scenario applies to academic and industrial medicinal chemistry programs conducting positional scanning for lead optimization.

Synthetic Methodology Development Leveraging 2-Methyl C-H Functionalization Routes

Ethyl 2-methylbenzo[d]oxazole-6-carboxylate represents a target structure accessible via palladium-catalyzed C-H functionalization methodology that directly converts N-phenylacetamides to 2-methylbenzoxazoles using Pd(OAc)₂, K₂S₂O₈, and TfOH [1]. This synthetic route provides moderate to excellent yields [1] and offers a mechanistically distinct alternative to traditional condensation approaches. Procurement of this compound supports methodology development programs seeking to optimize palladium-catalyzed benzoxazole syntheses, as well as teaching laboratories demonstrating modern C-H activation strategies for heterocycle construction.

Building Block for Tafamidis-Analog and Amyloidosis Research Programs

Ethyl 2-methylbenzo[d]oxazole-6-carboxylate shares the identical 6-carboxylate benzoxazole core with methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate, the synthetic precursor to Tafamidis, a clinically approved kinetic stabilizer of transthyretin (TTR) for treating transthyretin amyloidosis . While the 2-methyl analog lacks the 3,5-dichlorophenyl group required for TTR binding, it provides a simplified scaffold for studying core benzoxazole-6-carboxylate reactivity, stability, and derivatization chemistry without the steric and electronic complexity of the dichlorophenyl substituent. This scenario is valuable for process chemistry groups optimizing synthetic routes to benzoxazole-6-carboxylate intermediates and for medicinal chemists exploring simplified Tafamidis analogs.

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